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Introduction

Olivetolic acid (OLA) is a key precursor in the biosynthesis of various cannabinoids, including
tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2] Traditional methods for obtaining
OLA rely on extraction from Cannabis sativa or complex chemical synthesis. This document
outlines a detailed protocol for the microbial synthesis of olivetolic acid in Escherichia coli,
offering a promising alternative for a scalable and controlled production platform. The
methodology is based on the heterologous expression of key enzymes from C. sativa and
metabolic engineering of the E. coli host to enhance precursor supply. This protocol describes
the construction of an OLA-producing E. coli strain, fermentation procedures, and analytical
methods for quantification.

I. Core Biosynthetic Pathway and Engineering
Strategy
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The microbial synthesis of olivetolic acid in E. coli is centered around the expression of two
key enzymes from Cannabis sativa:

e Olivetolic Acid Synthase (OLS): A type Il polyketide synthase that catalyzes the
condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form
a linear tetraketide intermediate.[1][3]

o Olivetolic Acid Cyclase (OAC): An enzyme that catalyzes the C2-C7 intramolecular aldol
condensation of the tetraketide intermediate to produce olivetolic acid, ensuring the
retention of the carboxylic acid group.[4]

A major bottleneck in achieving high titers of OLA is the limited availability of the precursors,
hexanoyl-CoA and malonyl-CoA, in the native E. coli metabolism. To address this, the following
metabolic engineering strategies are employed:

e Enhancing Hexanoyl-CoA Supply: Overexpression of the native E. coli acyl-activating
enzyme FadD, which can convert exogenous hexanoate to hexanoyl-CoA.

e Boosting Malonyl-CoA Pool: Overexpression of the native E. coli acetyl-CoA carboxylase
(ACC) complex (encoded by accA, accB, accC, accD), which carboxylates acetyl-CoA to
malonyl-CoA.

» Alternative Hexanoyl-CoA Pathway: Implementation of a 3-oxidation reversal pathway to
generate hexanoyl-CoA from a single carbon source like glycerol, reducing reliance on
expensive precursors.

Il. Data Presentation

Table 1: Summary of Olivetolic Acid Production in Engineered E. coli Strains
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BENGHE

) Key Genetic Precursor .
Strain . . Titer (mgl/L) Reference
Modifications Feeding
Expression of
BL-OLS-OAC 4 mM Hexanoate ~0.1
OLS and OAC
BL-OLS-OAC- OLS, OAC, FadD
) 4 mM Hexanoate  ~0.2
FadD overexpression
BL-OLS-OAC- OLS, OAC, ACC
) 4 mM Hexanoate ~0.4
ACC overexpression
OLS, OAC, 4 mM
BL-OLS-OAC-
FadD, MCS Hexanoate, 12 0.71
FadD-MCS )
overexpression mM Malonate
OLS, OAC,
4 mM
MG-OLS-OAC- FadD, MCS
) Hexanoate, 12 ~0.8
FadD-MCS overexpression
) mM Malonate
in MG1655(DE3)
Optimized strain
with B-oxidation Glycerol as
JST10-OLS- _
reversal and primary carbon 80

OAC-FadD-ACC

ACC

overexpression

source

Strains are based on E. coli BL21(DE3) unless otherwise specified. MCS refers to Malonyl-CoA

Synthetase.

Table 2: Optimization of Fermentation Conditions for OLA Production
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Parameter Condition OLA Titer (mgl/L) Reference
Temperature 22°C ~45
30°C ~35

37°C ~20

Working Volume (in

25mL flask) >mt 4
10 mL ~30

15 mL ~20

IPTG Concentration 10 uM ~30
50 uM ~45

100 pM ~40

Cumate Concentration 10 pyM ~45
50 pM ~35

100 pM ~30

Data is for the JST10-OLS-OAC-FadD-ACC strain cultured in LB-like MOPS medium with 2%
glycerol.

lll. Experimental Protocols
Protocol 1: Construction of OLA-Producing E. coli Strain

This protocol describes the general steps for constructing an E. coli strain for olivetolic acid
production. Specific plasmid details may vary.

1. Gene Synthesis and Codon Optimization:

» Synthesize the genes for Cannabis sativa olivetolic acid synthase (OLS) and olivetolic
acid cyclase (OAC).

o Codon-optimize the gene sequences for expression in E. coli.
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2. Plasmid Vector Selection:

o Utilize a dual-expression vector, such as pETDuet-1, to co-express OLS and OAC from a
single plasmid.

o For expressing auxiliary enzymes (e.g., FadD, ACC complex), use compatible plasmids with
different antibiotic resistance markers and origins of replication (e.g., pACYC, pCDF).

3. Cloning:

o Clone the codon-optimized OLS and OAC genes into the multiple cloning sites of the
pETDuet-1 vector under the control of T7 promoters.

» Similarly, clone the auxiliary genes into their respective expression vectors.
4. Transformation:

e Transform the constructed plasmids into a suitable E. coli expression host, such as
BL21(DE3) or MG1655(DE3).

o Use electroporation or heat shock for transformation.
o Select for successful transformants on LB agar plates containing the appropriate antibiotics.
5. Strain Verification:

o Confirm the presence of the plasmids and correct gene inserts through colony PCR and
Sanger sequencing.

Protocol 2: Shake Flask Fermentation for Olivetolic Acid
Production

This protocol details the cultivation of the engineered E. coli for OLA production in shake flasks.
1. Inoculum Preparation:

 Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the
appropriate antibiotics.
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e Grow overnight at 37°C with shaking at 250 rpm.
2. Production Culture:

o Prepare shake flasks containing LB-like MOPS medium supplemented with 2% (w/v)
glycerol. For strains requiring precursor feeding, add 4 mM hexanoate.

 Inoculate the production medium with the overnight culture to an initial ODeoo of 0.1.
e Incubate at 37°C with shaking at 250 rpm.
3. Induction:

¢ When the culture ODsoo reaches 0.4-0.8, induce protein expression by adding IPTG and/or
other inducers (e.g., cumate) to their optimized final concentrations (e.g., 50 uM IPTG, 10
MM cumate).

 After induction, reduce the temperature to 22°C for optimal OLA production.
4. Fermentation:
o Continue the fermentation for 48-72 hours.

o Collect samples periodically to measure cell density and OLA concentration.

Protocol 3: Extraction and Quantification of Olivetolic
Acid

This protocol outlines the procedure for extracting OLA from the culture medium and
quantifying it using LC-MS.

1. Sample Preparation:
o Take a 1 mL aliquot of the culture.
e Centrifuge at 13,000 rpm for 5 minutes to pellet the cells.

» Transfer the supernatant to a new microcentrifuge tube.
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. Extraction:
Acidify the supernatant to a pH of ~2.0 using 6 M HCI.
Add an equal volume of ethyl acetate to the acidified supernatant.
Vortex vigorously for 2 minutes to extract the OLA into the organic phase.
Centrifuge at 13,000 rpm for 5 minutes to separate the phases.
Carefully collect the upper organic layer (ethyl acetate).
. Sample Finalization:

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum
concentrator.

Re-suspend the dried extract in a known volume (e.g., 200 pL) of methanol.
Filter the re-suspended sample through a 0.22 um syringe filter into an HPLC vial.
. LC-MS Quantification:

Instrumentation: Use a high-performance liquid chromatograph coupled to a mass
spectrometer (e.g., a triple quadrupole or Q-TOF).

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 um patrticle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10
minutes).

Flow Rate: 0.3-0.6 mL/min.

Detection: Monitor for the specific m/z of olivetolic acid in negative ion mode.
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e Quantification: Create a standard curve using an authentic olivetolic acid standard to
quantify the concentration in the samples.

IV. Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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